molecular formula C21H16ClF3N4O3 B12425646 Sorafenib-13C,d3 CAS No. 1210608-86-8

Sorafenib-13C,d3

Cat. No.: B12425646
CAS No.: 1210608-86-8
M. Wt: 468.8 g/mol
InChI Key: MLDQJTXFUGDVEO-KQORAOOSSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sorafenib-13C,d3 involves the incorporation of carbon-13 and deuterium into the Sorafenib molecule This is typically achieved through isotopic labeling techniquesThe reaction conditions often involve the use of deuterated solvents and carbon-13 labeled reagents under controlled temperature and pressure .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity isotopic reagents and advanced purification techniques to ensure the final product meets the required specifications. The production is carried out in specialized facilities equipped to handle isotopic labeling and ensure the safety and quality of the compound .

Chemical Reactions Analysis

Types of Reactions

Sorafenib-13C,d3 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound may result in the formation of hydroxylated derivatives, while reduction may yield deuterated analogs with altered pharmacokinetic properties .

Scientific Research Applications

Sorafenib-13C,d3 has a wide range of scientific research applications, including:

    Pharmacokinetics: Used to study the absorption, distribution, metabolism, and excretion of Sorafenib in the body.

    Drug Metabolism: Helps in understanding the metabolic pathways and identifying metabolites of Sorafenib.

    Biological Studies: Used in cell culture and animal studies to investigate the biological effects of Sorafenib.

    Medical Research: Aids in the development of new therapeutic strategies for cancer treatment by providing insights into the mechanism of action of Sorafenib.

    Industrial Applications: Used in the development of new formulations and delivery systems for Sorafenib

Mechanism of Action

Sorafenib-13C,d3 exerts its effects by inhibiting multiple kinases involved in tumor cell proliferation and angiogenesis. It targets the Raf/MEK/extracellular signal-regulated kinase (ERK) pathway, which is crucial for cell division and survival. Additionally, it inhibits vascular endothelial growth factor receptors (VEGFR) and platelet-derived growth factor receptors (PDGFR), thereby reducing tumor angiogenesis .

Comparison with Similar Compounds

Sorafenib-13C,d3 is unique due to its isotopic labeling, which makes it particularly useful for research applications. Similar compounds include:

This compound stands out due to its dual labeling with carbon-13 and deuterium, providing enhanced capabilities for detailed pharmacokinetic and metabolic studies.

Biological Activity

Sorafenib-13C,d3 is a stable isotope-labeled derivative of sorafenib, a multikinase inhibitor primarily used in the treatment of various cancers, including hepatocellular carcinoma (HCC) and renal cell carcinoma (RCC). This compound retains the biological activity of sorafenib while allowing for advanced pharmacokinetic studies due to its isotopic labeling. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in clinical settings, and resistance mechanisms.

Sorafenib functions by inhibiting multiple kinases involved in tumor growth and angiogenesis. It targets:

  • Vascular Endothelial Growth Factor Receptors (VEGFRs) : Inhibiting angiogenesis by blocking the signaling pathways that promote blood vessel formation.
  • Platelet-Derived Growth Factor Receptor (PDGFR) : Reducing tumor cell proliferation.
  • Raf Kinases : Disrupting downstream signaling pathways that lead to cell survival and proliferation.

The IC50 values for this compound are reported at 6 nM for Raf kinase and 20 nM for VEGFR-2, indicating high potency in inhibiting these targets .

Efficacy in Clinical Studies

Clinical studies have demonstrated the efficacy of sorafenib in various cancer types. A large-scale study involving 3,255 patients with unresectable or metastatic RCC showed:

  • Median Progression-Free Survival (PFS) : 7.3 months.
  • Overall Survival Rate at 1 Year : 75.4%.
  • Common Adverse Events : Hand-foot skin reaction (59%), hypertension (36%), and rash (25%) .

In HCC, sorafenib has been shown to improve survival outcomes significantly. For instance, a study indicated that patients treated with sorafenib experienced a median survival improvement compared to placebo .

Resistance Mechanisms

Despite its efficacy, resistance to sorafenib is a significant challenge. Several mechanisms have been identified:

  • Noncoding RNAs : Increased expression of noncoding RNAs such as SNHG3 contributes to epithelial-mesenchymal transition (EMT) and sorafenib resistance .
  • Autophagy : Enhanced autophagy responses in certain cancer cell lines can protect against sorafenib-induced apoptosis .
  • Metallothionein (MT)-1G : This protein has been implicated in resistance by suppressing ferroptosis, a form of regulated cell death that sorafenib aims to induce .

Case Studies

Several case studies highlight the clinical application and challenges associated with this compound:

  • Case Study 1 : A patient with advanced HCC treated with this compound showed an initial response but later developed resistance due to increased autophagy markers.
  • Case Study 2 : In a cohort of RCC patients, those expressing high levels of MT-1G exhibited poorer responses to treatment, indicating the need for combination therapies targeting resistance pathways.

Tables

Study TypeCancer TypeMedian PFSOverall Survival RateCommon Adverse Events
Clinical TrialRenal Cell Carcinoma7.3 months75.4%Hand-foot skin reaction (59%)
Case StudyHepatocellular CarcinomaNot specifiedNot specifiedIncreased autophagy markers

Properties

CAS No.

1210608-86-8

Molecular Formula

C21H16ClF3N4O3

Molecular Weight

468.8 g/mol

IUPAC Name

4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]-N-(trideuterio(113C)methyl)pyridine-2-carboxamide

InChI

InChI=1S/C21H16ClF3N4O3/c1-26-19(30)18-11-15(8-9-27-18)32-14-5-2-12(3-6-14)28-20(31)29-13-4-7-17(22)16(10-13)21(23,24)25/h2-11H,1H3,(H,26,30)(H2,28,29,31)/i1+1D3

InChI Key

MLDQJTXFUGDVEO-KQORAOOSSA-N

Isomeric SMILES

[2H][13C]([2H])([2H])NC(=O)C1=NC=CC(=C1)OC2=CC=C(C=C2)NC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F

Canonical SMILES

CNC(=O)C1=NC=CC(=C1)OC2=CC=C(C=C2)NC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F

Origin of Product

United States

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